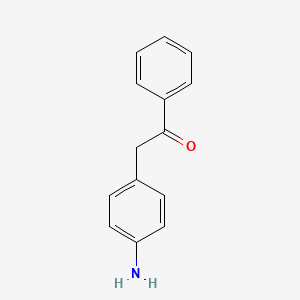

2-(4-Aminophenyl)-1-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Aminophenyl)-1-phenylethanone is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1.1. Synthesis of Mirabegron

Mirabegron is a β-3 adrenoceptor agonist used for treating overactive bladder. The synthesis of Mirabegron involves 2-(4-Aminophenyl)-1-phenylethanone as a crucial intermediate. Research has focused on improving the synthesis process to enhance yield and purity, which is critical for pharmaceutical applications .

Key Points:

- Mirabegron is marketed under the brand names Myrbetriq and Betmiga.

- The compound's synthesis has been optimized to avoid hazardous chemicals and improve scalability for commercial production .

1.2. Antiproliferative Activity

Studies have explored the antiproliferative effects of compounds related to this compound against various cancer cell lines. For instance, modifications of the compound have shown varying degrees of effectiveness against Ewing's sarcoma cells, indicating potential therapeutic applications in oncology .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | GI50 (μM) | Notes |

|---|---|---|---|

| Compound 1 | TC32 | 20 | Initial discovery |

| Compound 2 | TC32 | 0.9 | Increased activity with structural modifications |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for developing more effective derivatives. SAR studies have indicated that specific substitutions on the phenyl ring significantly impact biological activity, guiding future synthetic efforts .

Key Findings:

- Electron-withdrawing groups at the para position can reduce activity.

- The presence of hydroxyl groups may not be necessary for binding but could influence overall efficacy .

3.1. Case Study: Development of Anticancer Agents

A study investigated a series of analogs derived from this compound for their anticancer properties. The results indicated that certain modifications led to enhanced selectivity and potency against specific cancer types, showcasing the compound's versatility in drug development .

3.2. Case Study: Optimization for Drug Formulation

Research focusing on the optimization of this compound for drug formulation highlighted its stability and solubility profiles, which are critical parameters in pharmaceutical development. This optimization is essential for ensuring bioavailability and therapeutic effectiveness in clinical settings .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The electron-rich 4-aminophenyl group facilitates electrophilic substitution. Key reactions include:

Substitution occurs preferentially at the meta position relative to the amino group due to its strong para-directing nature.

Carbonyl Group Reactivity

The ketone undergoes classical carbonyl reactions:

Reduction

Reagents : NaBH₄/MeOH or H₂/Pd-C

Product : 2-(4-Aminophenyl)-1-phenylethanol

Mechanism : Hydride transfer reduces the carbonyl to a secondary alcohol. Catalytic hydrogenation achieves full conversion in 2–4 hours .

Condensation Reactions

Schiff Base Formation :

-

Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imines.

-

Example:

This compound+R-NH2→2-(4-((R)imino)phenyl)-1-phenylethanone+H2O

Applications : These derivatives show enhanced bioactivity in antimicrobial studies .

Diazotization and Coupling

Reagents : NaNO₂/HCl (0–5°C), followed by β-naphthol

Product : Azo dye derivatives (e.g., 2-(4-(Phenyldiazenyl)phenyl)-1-phenylethanone)

Key Use : Colorimetric sensors for metal ion detection .

Acylation

Reagents : Acetyl chloride/pyridine

Product : 2-(4-Acetamidophenyl)-1-phenylethanone

Yield : 89% after recrystallization .

Cross-Coupling Reactions

The amino group participates in Ullmann-type couplings :

| Substrate | Catalyst System | Product | Application |

|---|---|---|---|

| Aryl halides | CuI/K₂CO₃/DMF | Biaryl derivatives | Antikinetoplastid agents |

| Heteroaryl bromides | Pd(OAc)₂/XPhos | Imidazo[1,2-a]pyridine conjugates | Antiparasitic research |

Notable Example : Coupling with iodobenzene forms 2-(4-(Phenylamino)phenyl)-1-phenylethanone, a precursor to antikinetoplastid compounds with IC₅₀ values <2 μM .

Oxidation Pathways

Controlled oxidation of the amino group yields:

-

N-Oxides : Using H₂O₂/AcOH (20% yield)

-

Quinone Imines : With KMnO₄/H₂SO₄ (limited stability)

Industrial and Pharmacological Relevance

Derivatives of this compound exhibit:

-

Antiparasitic Activity : IC₅₀ values of 1.13–8.5 μM against Trypanosoma species .

-

Fluorescent Probes : Amino-acylated variants detect amyloid fibrils in neurodegenerative disease models.

This compound’s versatility in electrophilic substitution, redox chemistry, and cross-coupling underscores its importance in synthetic and medicinal chemistry. Recent advances focus on optimizing catalytic systems for greener synthesis and derivatization for targeted drug delivery.

Eigenschaften

CAS-Nummer |

2440-20-2 |

|---|---|

Molekularformel |

C14H13NO |

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

2-(4-aminophenyl)-1-phenylethanone |

InChI |

InChI=1S/C14H13NO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10,15H2 |

InChI-Schlüssel |

XBDWIJCZQWUMMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)N |

Löslichkeit |

0.02 M |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.